Cas no 77658-50-5 (deoxytrillenoside A)

deoxytrillenoside A structure
deoxytrillenoside A structure
Product Name:deoxytrillenoside A
CAS No:77658-50-5
MF:C47H70O23
MW:1003.04491758347
CID:2028210
PubChem ID:101756010
Update Time:2025-04-21

deoxytrillenoside A Chemical and Physical Properties

Names and Identifiers

    • deoxytrillenoside A
    • (1beta,3beta,23S,24R,25S)-1-[(O-D-apio-beta-D-Furanosyl-(1→3)-O-6-deoxy-alpha-L-mannopyranosyl-(1→2)-O-[beta-D-xylopyranosyl-(1→3)]-alpha-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
    • (1beta,3beta,23S,24R,25S)-1-[(O-D-Apio-beta-D-furanosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-alpha-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
    • 77658-50-5
    • DTXSID301098528
    • 18-Norspirosta-5,13-dien-15-one, 1-[(O-D-apio-beta-D-furanosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-alpha-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-, (1beta,3beta,23S,24R,25S)-
    • (1I(2),3I(2),23S,24R,25S)-1-[(O-D-Apio-I(2)-D-furanosyl-(1a3)-O-6-deoxy-I+/--L-mannopyranosyl-(1a2)-O-[I(2)-D-xylopyranosyl-(1a3)]-I+/--L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
    • Inchi: 1S/C47H70O23/c1-16-11-64-47(39(58)29(16)52)17(2)27-22-7-8-23-21(28(22)32(55)36(27)70-47)6-5-19-9-20(49)10-26(45(19,23)4)66-43-38(35(25(51)13-62-43)67-41-33(56)31(54)24(50)12-61-41)69-42-34(57)37(30(53)18(3)65-42)68-44-40(59)46(60,14-48)15-63-44/h5,16-18,20-21,23-27,29-31,33-44,48-54,56-60H,6-15H2,1-4H3/t16-,17-,18-,20+,21+,23-,24+,25-,26+,27+,29+,30-,31-,33+,34+,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46+,47-/m0/s1
    • InChI Key: DTEXDRWNOZAWNZ-TVBPKDTLSA-N
    • SMILES: O1[C@]2([C@H]([C@@H]([C@@H](C)CO2)O)O)[C@@H](C)[C@H]2[C@@H]1C(C1=C2CC[C@H]2[C@H]1CC=C1C[C@H](C[C@H]([C@]21C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O[C@H]1[C@@H]([C@@](CO)(CO1)O)O)O)O)=O

Computed Properties

  • Exact Mass: 1002.43078848g/mol
  • Monoisotopic Mass: 1002.43078848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 23
  • Heavy Atom Count: 70
  • Rotatable Bond Count: 9
  • Complexity: 2010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 28
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.7
  • Topological Polar Surface Area: 352Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (9.1E-3 g/L) (25 ºC),
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.